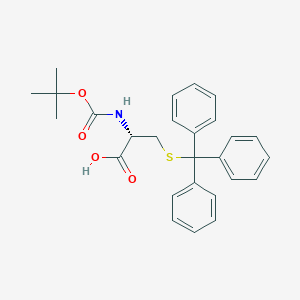

Boc-D-Cys(Trt)-OH

概要

説明

Boc-D-Cys(Trt)-OH, also known as N-α-t.-Boc-S-trityl-D-cysteine, is a chemical compound with the molecular formula C27H29NO4S . It has a molecular weight of 463.59 g/mol . This compound is used as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS .

Synthesis Analysis

This compound is used in Boc solid-phase peptide synthesis . It is a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo are facilitated by increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Molecular Structure Analysis

This compound contains a total of 64 bonds, including 35 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .

Chemical Reactions Analysis

This compound is used in Boc solid-phase peptide synthesis . The compound is used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The compound has been used for the derivatization of amino acids, and a reversed-phase HPLC method has been developed for the determination of the Asp, Ser, and Ala enantiomers .

Physical And Chemical Properties Analysis

This compound is a white to slight yellow to beige powder . It has an optical rotation of -29.0 - -24.0 ° at a concentration of 1 in ethanol . The compound is clearly soluble in 2 ml DMF at a concentration of 1 mmole .

科学的研究の応用

クロマトグラフィー分析

Boc-D-システイン: 試薬は、アミノ酸の誘導体化のための高速液体クロマトグラフィー(HPLC)で使用されます。 これにより、Asp、Ser、Alaなどのアミノ酸のエナンチオマーを決定することができます .

ペプチド合成

ペプチドおよびタンパク質科学において、Boc-D-システインは、合成中のシステイン残基を保護する上で重要な役割を果たします。 それは、その効率と脱保護に必要な条件について、他のCys保護基と比較されています .

タンパク質化学

この化合物は、ペプチドやタンパク質の合成中にシステインのチオール基を保護するために使用され、望ましくない反応を防ぐため、タンパク質化学においても重要です .

酸不安定性研究

システイン保護基の酸不安定性に関する研究では、多くの場合、Boc-D-システインが使用されます。 カルボカチオンの安定性を基にしたジフェニルメチル(Dpm)などの新しい保護基を研究するための基準点として役立ちます .

エナンチオマー分離

Boc-D-システイン: は、医薬品業界で薬物の正しいキラリティを確保するために不可欠な、エナンチオマーを分離するための開発された方法で使用されます .

分析方法開発

それは、その特性を利用して、さまざまな生化学的分析のためのより正確で信頼性の高いアッセイを作成する、分析方法の開発に関与しています .

作用機序

Target of Action

Boc-D-Cys(Trt)-OH, also known as N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), is primarily used in the field of peptide and protein chemistry . Its primary targets are amino acids, specifically the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) . These amino acids play crucial roles in various physiological functions, including neurotransmission and hormonal synthesis and secretion .

Mode of Action

This compound interacts with its targets through a process called pre-column derivatization . In this process, amino acids are rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus Boc-D-Cys . This interaction results in the formation of derivatives that can be detected by their fluorescence .

Biochemical Pathways

The interaction of this compound with amino acids affects the biochemical pathways associated with the physiological functions of these amino acids. For instance, D-serine is involved in regulating neurotransmission , and D-aspartic acid controls the synthesis and secretion of hormones such as testosterone and melatonin . D-alanine is considered to be involved in the control of blood glucose levels .

Pharmacokinetics

Its use in the derivatization of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the successful determination of the enantiomers of Asp, Ser, and Ala . This is achieved through the separation of these amino acid enantiomers on a reversed-phase column, with their resolution values being higher than 2.14 .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that the derivatization process involving this compound is carried out at room temperature , suggesting that temperature could be a significant environmental factor.

Safety and Hazards

Boc-D-Cys(Trt)-OH is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

将来の方向性

The future directions of Boc-D-Cys(Trt)-OH are likely to be in the field of peptide and protein synthesis, given its role as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

生化学分析

Biochemical Properties

Boc-D-Cys(Trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the specific structure of this compound, which allows it to form bonds with other molecules in a highly selective manner .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the synthesis and secretion of hormones such as testosterone and melatonin .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the particular biochemical context in which this compound is involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on its specific biochemical properties. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function depend on a variety of factors. These can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOWOURWBDELG-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

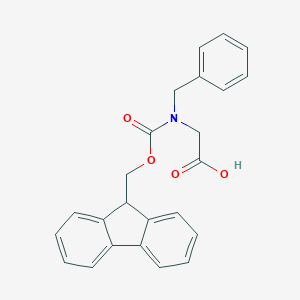

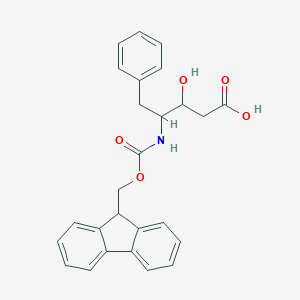

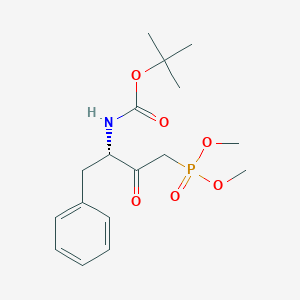

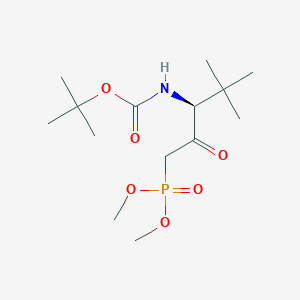

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

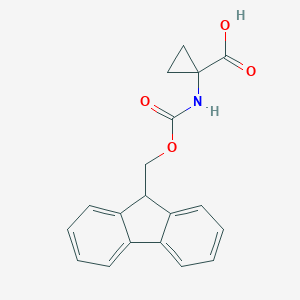

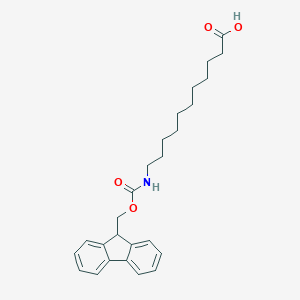

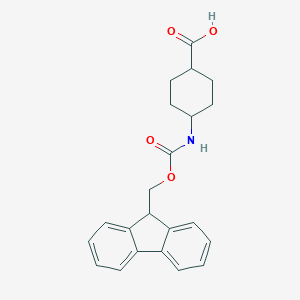

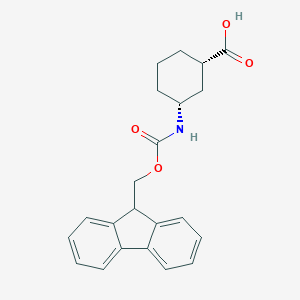

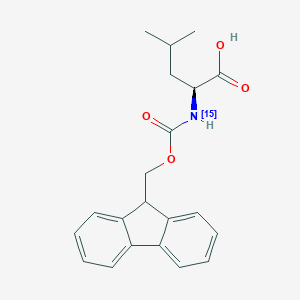

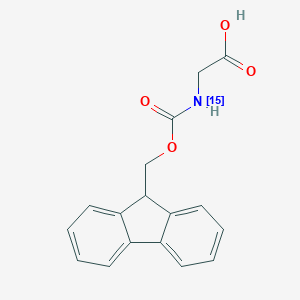

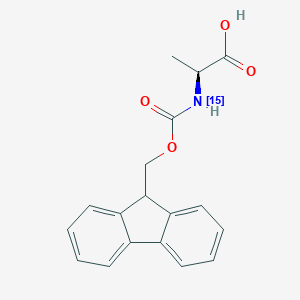

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)